Molecular weight and formula of 4-(4-Iodophenoxy)butanoic acid
Molecular weight and formula of 4-(4-Iodophenoxy)butanoic acid
The following technical guide provides an in-depth analysis of 4-(4-Iodophenoxy)butanoic acid , a specific organic building block often confused with its phenyl-analog. This document is structured for researchers requiring precise physicochemical data, synthetic protocols, and analytical validation standards.
CAS Registry Number: 731847-94-2 Document Type: Technical Specification & Synthetic Guide Version: 2.0 (Scientific Reference)
Executive Summary & Core Identity
4-(4-Iodophenoxy)butanoic acid is a functionalized phenoxy acid derivative used primarily as a synthetic intermediate in the development of thyromimetic agents, PPAR agonists, and liquid crystal mesogens. It is structurally characterized by a butyric acid tail linked via an ether oxygen to a para-iodinated benzene ring.
Critical Distinction: Researchers must distinguish this compound from 4-(4-Iodophenyl)butanoic acid (CAS 27913-58-2) . The latter lacks the ether oxygen linkage. This structural difference significantly alters solubility, metabolic stability, and molecular geometry.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 4-(4-Iodophenoxy)butanoic acid |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 306.10 g/mol |
| Exact Mass | 305.9753 |
| CAS Number | 731847-94-2 |
| Physical State | Off-white to pale yellow crystalline solid |
| Predicted pKa | ~4.76 (Carboxylic acid moiety) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
Synthetic Methodology (Williamson Ether Synthesis)
The most robust route for synthesizing 4-(4-Iodophenoxy)butanoic acid involves a two-step Williamson ether synthesis followed by ester hydrolysis. This protocol minimizes side reactions such as elimination.
Reaction Scheme
-
Alkylation: 4-Iodophenol + Ethyl 4-bromobutyrate
Ethyl 4-(4-iodophenoxy)butyrate -
Hydrolysis: Ethyl ester
Carboxylic acid
Detailed Protocol
Step 1: Etherification
-
Reagents: Charge a round-bottom flask with 4-Iodophenol (1.0 eq) and anhydrous Potassium Carbonate (K
CO , 2.0 eq) in Acetone or DMF . -
Addition: Add Ethyl 4-bromobutyrate (1.1 eq) dropwise at room temperature.
-
Reaction: Reflux the mixture for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of 4-iodophenol.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over Na
SO and concentrate to yield the ester intermediate.
Step 2: Saponification
-
Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/MeOH . Add 2M NaOH (3.0 eq) .
-
Reaction: Stir at ambient temperature for 4 hours (or mild heating at 50°C if slow).
-
Acidification: Evaporate organic solvents. Dilute the aqueous residue with water.[1] Cool to 0°C and acidify to pH ~2 with 1M HCl .
-
Isolation: The product will precipitate.[2] Filter the solid, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water or Toluene if necessary to achieve >98% purity.
Synthetic Workflow Visualization
Figure 1: Step-wise synthetic pathway from 4-iodophenol to the final acid product.
Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.
Nuclear Magnetic Resonance (NMR)[3][4]
-
H NMR (400 MHz, DMSO-d
):- 12.1 (s, 1H, -COOH )
- 7.55 (d, J=8.8 Hz, 2H, Ar-H, ortho to Iodine)
- 6.75 (d, J=8.8 Hz, 2H, Ar-H, ortho to Ether)
-
3.95 (t, J=6.5 Hz, 2H, -O-CH
-) -
2.35 (t, J=7.2 Hz, 2H, -CH
-COOH) -
1.90 (m, 2H, -CH
-CH -CH -)
-
Interpretation: The characteristic "roofing" doublets in the aromatic region confirm the para-substitution. The triplet at ~3.95 ppm confirms the ether linkage, distinguishing it from the phenyl-alkyl analog (which would appear upfield at ~2.6 ppm).
Mass Spectrometry (MS)
-
Technique: ESI-MS (Negative Mode)
-
Expected Signal: [M-H]
= 304.97 -
Isotope Pattern: Iodine is monoisotopic (
I), so no M+2 peak (unlike Br or Cl) will be observed, simplifying identification.
Validation Logic Diagram
Figure 2: Analytical decision tree for confirming compound identity.
Applications & Research Context
Thyromimetic Drug Design
The 4-iodophenoxy moiety mimics the outer ring of Thyroxine (T4). This compound serves as a hapten for generating antibodies against iodinated diphenyl ethers or as a scaffold for thyroid hormone receptor (TR) ligands.
Lipid Metabolism (PPAR Agonists)
Structurally similar to Clofibrate and other fibrates, this acid is investigated for its potential to activate Peroxisome Proliferator-Activated Receptors (PPARs), which regulate lipid metabolism.
Materials Science
Used as a mesogenic core in the synthesis of liquid crystals. The iodine atom provides high polarizability, while the butyric acid tail allows for flexible linking to polymer backbones.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Keep in a cool, dry place (2–8°C recommended). Light sensitive (Iodine-carbon bond can undergo photolysis over time).
-
Disposal: Dispose of as halogenated organic waste.
References
-
PubChem. "4-(p-Iodophenyl)butyric acid (Analog Comparison)." National Library of Medicine. Accessed Feb 12, 2026. [Link]
-
Accela Chem. "Product Catalog: 4-(4-iodophenoxy)butanoic acid (CAS 731847-94-2)." Accessed Feb 12, 2026. [Link]
-
Organic Syntheses. "General Procedures for Williamson Ether Synthesis." Org. Synth. 2021.[3][4] [Link]
-
NIST Chemistry WebBook. "Butanoic acid, 4-(2,4-dichlorophenoxy)- (Structural Analog Data)." National Institute of Standards and Technology. [Link]
